Lipophilicity Advantage vs. Core Analog
The target compound has a computed XLogP3 of 5.6 [1], a value ~1.5–2.1 log units higher than that of the simpler 1-[2-(1H-indol-3-yl)ethyl]-3-phenylthiourea structure (MW 295.4; estimated XLogP3 3.5–4.1 based on the absence of the benzyl group and the lower molecular weight ). This lipophilicity shift places the compound in the range typically associated with enhanced blood-brain barrier penetration (XLogP3 5–6) [2] and is a property that directly influences in vivo CNS exposure in serotonin receptor and dopamine receptor programs.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 5.6 |
| Comparator Or Baseline | 1-[2-(1H-indol-3-yl)ethyl]-3-phenylthiourea (unsubstituted indole; estimated XLogP3 ≈ 3.5–4.1) |
| Quantified Difference | ΔXLogP3 ≈ +1.5 to +2.1 log units |
| Conditions | In silico calculation (XLogP3 algorithm) as reported by vendor datasheet and structural comparison. |
Why This Matters
Lipophilicity is a first-order determinant of CNS exposure; the ~40-fold theoretical partition difference (log scale) distinguishes this compound for CNS-targeted screening where simpler indole-thioureas may fail to reach adequate brain concentrations.
- [1] Angene Chemical. 1-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)-ethyl]-3-phenyl-thiourea (CAS 332867-80-8). Product Datasheet. Computed XLogP3 = 5.6. Available at: https://www.angenechem.com/332867-80-8 (accessed 2026-04-30). View Source
- [2] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. doi:10.1602/neurorx.2.4.541. View Source
